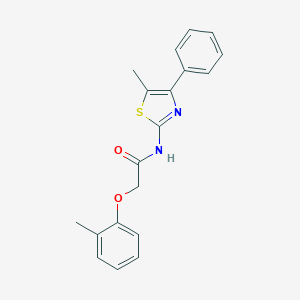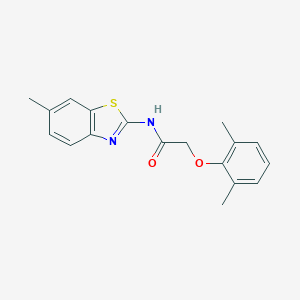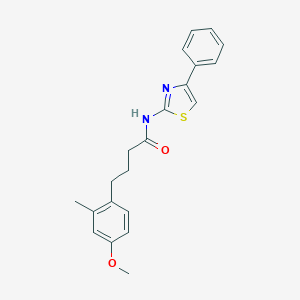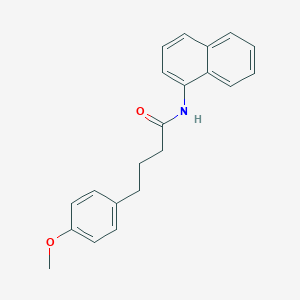![molecular formula C33H29N3O5S B314093 ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B314093.png)
ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as dimethoxyphenyl, phenylindole, and carboxylate. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the various substituents. Common reagents used in the synthesis include ethyl acetoacetate, 3,4-dimethoxybenzaldehyde, and 2-phenylindole. The reaction conditions often involve the use of catalysts, such as piperidine, and solvents like ethanol or dimethylformamide. The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles like halides or amines. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiazolopyrimidines, oxo derivatives, and reduced forms of the compound
Scientific Research Applications
Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and molecular targets.
Industrial Applications: It can be used in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or transcription factors, resulting in anti-cancer or anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of the research.
Comparison with Similar Compounds
Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Thiazolopyrimidines: These compounds share the thiazolopyrimidine core and may have similar biological activities but differ in their substituents and overall structure.
Indole Derivatives: Compounds containing the indole moiety can have similar pharmacological properties, but their activity can be influenced by the presence of other functional groups.
Dimethoxyphenyl Compounds: These compounds contain the dimethoxyphenyl group and may exhibit similar chemical reactivity and biological effects.
The uniqueness of ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C33H29N3O5S |
|---|---|
Molecular Weight |
579.7 g/mol |
IUPAC Name |
ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C33H29N3O5S/c1-5-41-32(38)28-19(2)34-33-36(30(28)21-15-16-25(39-3)26(17-21)40-4)31(37)27(42-33)18-23-22-13-9-10-14-24(22)35-29(23)20-11-7-6-8-12-20/h6-18,30,35H,5H2,1-4H3/b27-18- |
InChI Key |
JJLTUBXAVLCQKF-IMRQLAEWSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=C(NC5=CC=CC=C54)C6=CC=CC=C6)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=C(NC5=CC=CC=C54)C6=CC=CC=C6)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=C(NC5=CC=CC=C54)C6=CC=CC=C6)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![PROPAN-2-YL 4-[(4Z)-4-{[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)FURAN-2-YL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE](/img/structure/B314011.png)
![methyl 3-[5-({1-[4-(isopropoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoate](/img/structure/B314013.png)
![N-(2-ethoxyphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B314015.png)
![N-(4-ethoxyphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B314016.png)
![N-[3-(methylsulfanyl)phenyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B314017.png)
![N-[3-(methylsulfanyl)phenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B314018.png)
![4-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]butanamide](/img/structure/B314019.png)




![5-(Naphthalen-2-yloxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B314029.png)
![ethyl 2-[(5-iodo-2-furyl)methylene]-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B314034.png)
![ethyl 2-(2-hydroxy-3-methoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B314035.png)
